2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate
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Description
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H20ClN3O2S2 and its molecular weight is 457.99. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to targetcyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
Based on the activity of structurally similar compounds, it can be inferred that it may inhibit the cox enzymes, thereby reducing the production of prostaglandins . This could potentially lead to a decrease in inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. The downstream effects of this inhibition could include a reduction in inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This could result in decreased inflammation and pain.
Biochemical Analysis
Biochemical Properties
For instance, some thiazole derivatives have shown inhibitory activity against COX-1, an enzyme involved in inflammation and pain .
Cellular Effects
Thiazole derivatives have been reported to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Dosage Effects in Animal Models
The effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate at different dosages in animal models have not been reported. Thiazole derivatives have been found to have diverse biological activities, which could potentially vary with dosage .
Metabolic Pathways
Thiazole derivatives have been found to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives, due to their small size and planar structure, may be able to pass through cell membranes and distribute within cells .
Subcellular Localization
Thiazole derivatives, due to their small size and planar structure, may be able to localize to various subcellular compartments .
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-chloro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S2/c1-2-25-9-11-26(12-10-25)22-24-16-8-7-14(13-18(16)30-22)28-21(27)20-19(23)15-5-3-4-6-17(15)29-20/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZXUIZVGPIXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.